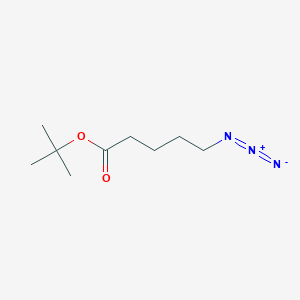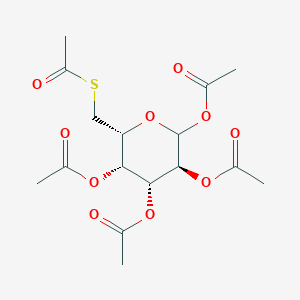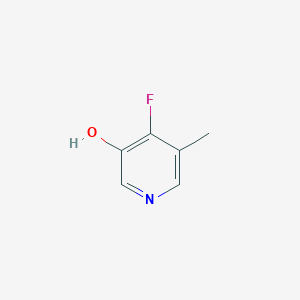
Sulindac methyl derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Sulindac itself is an aryl methyl sulfoxide prodrug that is inactive in vitro but becomes active upon metabolic reduction to Sulindac Sulfide in vivo.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Methyl Ester typically involves the esterification of Sulindac. One common method involves refluxing Sulindac acid in methanol in the presence of concentrated sulfuric acid, followed by recrystallization from ethyl ether to obtain the methyl ester as a yellow solid . Another method involves the use of PhI(OAc)2 as an oxidant and solutions of ammonium carbamate as the nitrogen source .
Industrial Production Methods
Industrial production of Sulindac Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by hydrolysis, decarboxylation, and chloridization steps to obtain the final product . The industrial methods are optimized for high yield, low cost, and stable product quality.
化学反応の分析
Types of Reactions
Sulindac Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to Sulindac Sulfoximine using oxidants like PhI(OAc)2.
Reduction: Metabolic reduction to Sulindac Sulfide in vivo.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant.
Reduction: Enzymatic reduction in biological systems.
Substitution: Various substituted phenyl groups and acetohydrazide derivatives.
Major Products
Sulindac Sulfoximine: Formed through oxidation.
Sulindac Sulfide: Active metabolite formed in vivo.
Various Derivatives: Formed through substitution reactions.
科学的研究の応用
Sulindac Methyl Ester has a wide range of scientific research applications:
作用機序
Sulindac Methyl Ester exerts its effects primarily through its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects . Additionally, Sulindac and its derivatives have been shown to reduce the growth of polyps and precancerous lesions in the colon, potentially through COX-independent mechanisms .
類似化合物との比較
Similar Compounds
Sulindac: The parent compound, also an NSAID with similar anti-inflammatory and analgesic properties.
Sulindac Sulfoximine: A derivative with potential chemotherapeutic properties.
Other NSAIDs: Such as ibuprofen and dexibuprofen, which also inhibit COX enzymes but may have different side effect profiles.
Uniqueness
Sulindac Methyl Ester is unique due to its role as a prodrug and its potential for conversion into various biologically active derivatives. Its ability to undergo metabolic reduction to an active form in vivo and its applications in cancer research and anti-inflammatory therapy distinguish it from other similar compounds .
特性
分子式 |
C21H19FO3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |
InChIキー |
QQHHBCZJIQNNSG-ZDLGFXPLSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


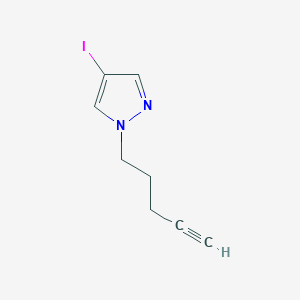
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)


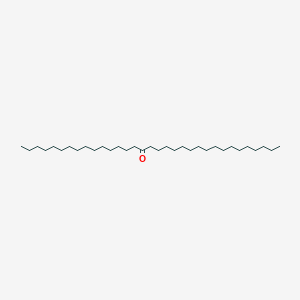

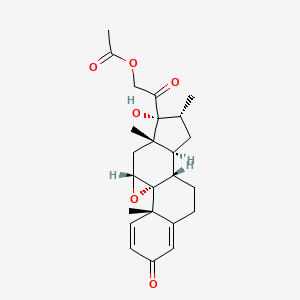
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
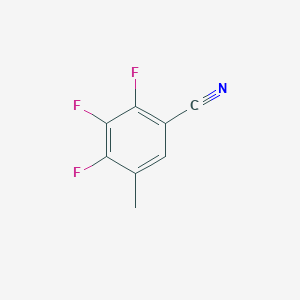
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
